molecular formula C17H18N2O5 B1458488 diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate CAS No. 1638612-75-5

diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate

Cat. No. B1458488
CAS RN: 1638612-75-5
M. Wt: 330.33 g/mol
InChI Key: HYNQYKQDVVWSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate, also known as DEPID, is a novel compound that has been studied for its potential applications in various scientific research fields. DEPID is a derivative of imidazole, an aromatic heterocyclic organic compound, and is composed of two ethyl groups and an oxo-phenyl group. DEPID has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is not yet fully understood. However, it has been proposed that diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and may also interact with certain proteins and ligands. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate may act as a pro-drug, meaning that it is converted to an active drug once it enters the body.
Biochemical and Physiological Effects
diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate can inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation and pain. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been shown to have anti-bacterial and anti-cancer properties. Furthermore, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been shown to interact with certain proteins and ligands, which may have implications for drug delivery and protein-ligand interactions.

Advantages and Limitations for Lab Experiments

The synthesis method of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is simple and efficient, making it an ideal compound for laboratory experiments. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is relatively stable and is not easily degraded, making it suitable for long-term storage. However, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate is expensive and is difficult to obtain in large quantities, making it difficult to use in large-scale experiments.

Future Directions

The potential future directions for diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate research include the development of new synthesis methods, the exploration of its mechanism of action, the study of its biochemical and physiological effects, and the investigation of its potential applications in drug delivery and protein-ligand interactions. In addition, further research is needed to explore the potential of diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate as an anti-inflammatory, anti-bacterial, and anti-cancer agent. Finally, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate could be used in combination with other compounds to create novel drugs with enhanced efficacy.

Scientific Research Applications

Diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising compound for further research. In addition, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate has been used in the study of enzyme inhibition, protein-ligand interactions, and drug delivery.

properties

IUPAC Name

diethyl 1-phenacylimidazole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-19(15(18-13)17(22)24-4-2)11-14(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNQYKQDVVWSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135831
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate

CAS RN

1638612-75-5
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2,4-dicarboxylic acid, 1-(2-oxo-2-phenylethyl)-, 2,4-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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